2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol
Overview
Description
2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol is a versatile organic compound with a complex molecular structure. It is known for its multiple hydroxyl groups, which make it highly reactive and useful in various chemical applications. This compound is often used in scientific research and industrial processes due to its unique properties.
Scientific Research Applications
2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a component in various formulations. Its applications include:
Chemistry: : Used as a solvent and reagent in organic synthesis.
Biology: : Employed in biochemical assays and as a component in cell culture media.
Medicine: : Utilized in drug delivery systems and as a precursor for pharmaceuticals.
Industry: : Applied in the production of polymers, coatings, and adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol typically involves multi-step organic reactions. One common method is the Williamson ether synthesis, where a phenol derivative is reacted with an ethylene glycol derivative under basic conditions. The reaction conditions include the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: : Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: : Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: : Products include aldehydes, ketones, and carboxylic acids.
Reduction: : The primary product is the corresponding alcohol.
Substitution: : Substituted phenols and ethers are common products.
Mechanism of Action
The mechanism by which 2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol exerts its effects depends on its specific application. In drug delivery systems, it may act as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol is similar to other polyhydroxy compounds, such as polyethylene glycol (PEG) and ethylene glycol. its unique structure, with multiple ether and hydroxyl groups, sets it apart. These differences influence its reactivity, solubility, and applications.
Similar Compounds
Polyethylene glycol (PEG)
Ethylene glycol
Diethylene glycol
Triethylene glycol
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Properties
IUPAC Name |
2-[2-[4-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c15-5-7-17-9-11-19-13-1-2-14(4-3-13)20-12-10-18-8-6-16/h1-4,15-16H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXYWALBXKPTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCO)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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